6-Methoxyhexane-2,4-dione
Description
Structural Characteristics and Chemical Classification of 6-Methoxyhexane-2,4-dione
This compound is an organic molecule with the chemical formula C₇H₁₂O₃. As its IUPAC name suggests, the compound features a six-carbon hexane (B92381) chain. The structure is characterized by two ketone (carbonyl) groups located at the second and fourth carbon atoms, defining it as a diketone. Specifically, it is a β-diketone or 1,3-diketone, as the carbonyl groups are separated by a single methylene (B1212753) group.
A key feature of this molecule is the presence of a methoxy (B1213986) group (-OCH₃) at the sixth carbon position. This methoxy group introduces an ether functional group into the molecule. The acyclic, or open-chain, nature of its carbon backbone provides conformational flexibility.
The presence of the β-diketone functionality is central to the chemical behavior of this compound. This arrangement allows for keto-enol tautomerism, where the compound can exist in equilibrium between the diketo form and two possible enol forms. The enol form is stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. atlanticoer-relatlantique.ca The equilibrium between these tautomers is influenced by factors such as the solvent and the nature of substituents. mdpi.comresearchgate.net For instance, substituents like methoxy groups can favor the keto form. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 140171-42-2 |
Significance of β-Diketones in Contemporary Organic Chemistry
β-Diketones are a highly significant class of compounds in organic chemistry due to their versatile reactivity and ability to act as key building blocks in the synthesis of a wide array of molecules. ijpras.com Their utility stems primarily from the unique chemical environment created by the two carbonyl groups.
One of the most prominent applications of β-diketones is in the synthesis of heterocyclic compounds such as pyrazoles, isoxazoles, and triazoles. ijpras.com These heterocyclic motifs are prevalent in many pharmaceuticals. ijpras.com
Furthermore, the enolate form of β-diketones makes them excellent nucleophiles in various carbon-carbon bond-forming reactions. The acidity of the methylene protons between the two carbonyl groups facilitates the formation of a stabilized enolate anion.
Another critical role of β-diketones is as chelating ligands in coordination chemistry. ulisboa.pt The deprotonated β-diketonate anion can coordinate to a wide range of metal ions, forming stable six-membered chelate rings. ulisboa.pt These metal complexes have found applications as catalysts, in materials science, and as precursors for chemical vapor deposition. ulisboa.pt The coordination chemistry of β-diketones with transition metals like copper, zinc, and silver has been extensively studied. ulisboa.pt
Overview of Research Trajectories for Acyclic Methoxy-Diketones
Research into acyclic diketones containing methoxy groups, such as this compound, is exploring several promising avenues, driven by the influence of the methoxy substituent on the compound's properties and reactivity.
A significant area of investigation is the synthesis of these molecules. The Claisen condensation is a classical and widely used method for preparing β-diketones. mdpi.com Variations of this method, along with other synthetic strategies, are being explored to create a diverse range of acyclic methoxy-diketones. mdpi.com For instance, a divergent synthesis of 1,3- and 1,4-diketones from β-methoxy-γ-phenylthio ketones has been reported. ijpras.com
The study of keto-enol tautomerism in these systems is another active research direction. The position and electronic effects of the methoxy group can influence the equilibrium between the keto and enol forms, which in turn affects the compound's reactivity and potential applications. researchgate.net Computational and experimental studies are employed to understand these tautomeric preferences. mdpi.comrsc.org It has been noted that methoxy groups can favor the keto-form of β-diketones. mdpi.com
The coordination chemistry of acyclic methoxy-diketones is also a focal point. Researchers are investigating how the methoxy group influences the structure, stability, and properties of the resulting metal complexes. For example, studies on copper(II) complexes with trifluoromethyl methoxyphenyl-substituted β-diketones have explored the effect of the methoxy group's position on the biological activity of the complexes. nih.govmdpi.com This research suggests that such complexes could be promising as anticancer and antimicrobial agents. nih.gov
Finally, the exploration of the biological activities of acyclic methoxy-diketones and their derivatives is a growing field. The presence of both the β-diketone moiety and the methoxy group can impart interesting pharmacological properties. mdpi.comresearchgate.net Research is ongoing to evaluate their potential as therapeutic agents, including their cytotoxic, antimicrobial, and anti-inflammatory activities. ijpras.commdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
140171-42-2 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
6-methoxyhexane-2,4-dione |
InChI |
InChI=1S/C7H12O3/c1-6(8)5-7(9)3-4-10-2/h3-5H2,1-2H3 |
InChI Key |
BDJALADWYJQVBJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)CCOC |
Canonical SMILES |
CC(=O)CC(=O)CCOC |
Synonyms |
2,4-Hexanedione, 6-methoxy- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxyhexane 2,4 Dione and Its Analogs
Claisen-Type Condensation Approaches
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction and represents the most classical and widely used approach for the synthesis of 1,3-diketones. numberanalytics.comnih.gov The reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-keto ester or a β-diketone. fiveable.me
Base-Mediated Condensation of Methoxyacetate (B1198184) and Acetylacetone (B45752) Derivatives
A primary synthetic route to 6-methoxyhexane-2,4-dione involves a Claisen-type condensation. This reaction is typically carried out between a methoxyacetate ester, such as methyl methoxyacetate, and an acetylacetone derivative. The reaction is facilitated by a base, which deprotonates the α-carbon of the ketone, leading to the formation of an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester.
Commonly used bases for this transformation include potassium carbonate in a suitable solvent like ethanol (B145695). The choice of base is critical and can significantly impact the reaction's yield and rate. numberanalytics.com Strong bases are generally required to facilitate the formation of the enolate ion. numberanalytics.com
Optimization of Reagent Stoichiometry and Solvent Selection for Purity
The purity of the final product, this compound, is highly dependent on the optimization of reaction conditions. Key parameters that require careful control include reagent stoichiometry and solvent choice.
To minimize the formation of byproducts, such as unreacted starting materials, a 1:1 molar ratio of the methoxyacetate and acetylacetone derivatives is generally maintained. The selection of an appropriate solvent is also crucial for reaction efficiency. Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF), are often preferred as they can enhance the reaction rate by stabilizing the intermediate enolate. numberanalytics.comnumberanalytics.com The following table summarizes key optimization strategies for Claisen condensation.
| Parameter | Recommendation | Rationale |
| Reagent Ratio | Maintain a 1:1 molar ratio of reactants. | Minimizes side products from unreacted diketones. |
| Solvent | Use polar aprotic solvents (e.g., THF). numberanalytics.com | Enhances reaction efficiency and stabilizes the enolate ion. numberanalytics.com |
| Base | Strong bases (e.g., sodium ethoxide, LDA). numberanalytics.com | Facilitates the crucial enolate formation step. numberanalytics.com |
| Temperature | Controlled temperature. numberanalytics.com | Impacts reaction rate and can minimize side reactions. numberanalytics.comfiveable.me |
Further purification of the synthesized diketones can be achieved through methods such as the formation of copper chelates, which are often insoluble in water and can be separated from the reaction mixture. The pure diketone can then be recovered by decomposing the copper chelate. nih.govbeilstein-journals.org
Analogous Synthesis Protocols for Related Methoxy-Diketones
The principles of Claisen condensation can be extended to synthesize a variety of methoxy-containing diketones. For instance, 1-methoxypentane-2,4-dione (B1582888) can be prepared via the base-mediated condensation of ethyl 2-methoxyacetate with acetone (B3395972). Similarly, more complex methoxy-substituted diketones have been synthesized using variations of this method. The synthesis of certain methoxy-substituted CF3-β-diketones has been reported, highlighting the versatility of this approach for creating fluorinated analogs. researchgate.net
The synthesis of diferrocenyl β-diketones has been achieved through a Claisen approach by reacting ferrocenyl esters with ferrocenyl ketones in the presence of a base like lithium diisopropylamide (LDA) or potassium tert-butoxide. nih.gov This demonstrates the adaptability of the Claisen condensation to a wide range of substrates, including organometallic precursors.
Knoevenagel Condensation-Based Synthetic Strategies
The Knoevenagel condensation is another significant carbon-carbon bond-forming reaction, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.netsci-hub.se
Adaptation of Knoevenagel Condensation for Diketone Derivatives
While the Knoevenagel condensation is widely recognized for producing α,β-unsaturated compounds, it has been successfully adapted for the synthesis of diketone derivatives. This adaptation often involves a nucleophilic addition of the active methylene compound to a carbonyl group, followed by a dehydration step. sci-hub.se For example, the condensation of β-diketones with aldehydes can be facilitated by catalysts such as magnesium perchlorate. scirp.org
In some modified procedures, intermediates like 5-arylidene imidazolidine-2,4-dione are synthesized through the condensation of hydantoin (B18101) with substituted benzaldehydes under basic conditions. Although this primarily targets cyclic systems, the underlying principles can be applied to the synthesis of acyclic diketones.
Extrapolation to Methoxy-Containing Precursors in Diketone Synthesis
The Knoevenagel condensation framework can be extrapolated to synthesize this compound by utilizing methoxy-containing precursors in place of standard aldehydes. The reaction's success in these cases depends on the reactivity of the methoxylated starting material.
Oxidative Routes to this compound
Oxidative methods provide a direct approach to forming the diketone functionality. These routes often involve the oxidation of precursor alcohols or the activation of C-H bonds adjacent to a carbonyl group.
Two-Step Oxidation of Methoxy-Substituted Alcohols to Diketones
A plausible synthetic route to this compound involves a two-step oxidation of a corresponding methoxy-substituted secondary alcohol. This process would first see the oxidation of the alcohol to a ketone, followed by a subsequent oxidation at the α-position to yield the desired 1,3-diketone.
Common oxidizing agents for the initial conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in aqueous acetone). uhamka.ac.id A two-step protocol might first employ an oxidant like potassium permanganate (B83412) (KMnO₄) in acidic conditions to transform the alcohol into a ketone. The second step would then involve a selective oxidation of an α-hydrogen to introduce the second ketone group, for which chromium trioxide (CrO₃) can be utilized. The oxidation of β-hydroxyketones to β-diketones using o-iodoxybenzoic acid (IBX) has been shown to be an efficient method, offering an alternative to other common oxidants like those used in Swern or Dess-Martin periodinane oxidations. nih.govorganic-chemistry.org
| Precursor Type | Oxidation Steps | Reagents | Product |
| Methoxy-substituted secondary alcohol | 1. Alcohol to Ketone 2. α-Hydrogen to Ketone | 1. KMnO₄/H⁺ 2. CrO₃ | This compound |
| β-Hydroxyketone | Single Step | o-Iodoxybenzoic acid (IBX) | β-Diketone |
Selective Oxidation Protocols for α-Hydrogens in Ketones
The direct oxidation of a methylene group (a carbon with two hydrogens) situated between two carbonyl groups, or activated by a single carbonyl group, is a key strategy for forming β-diketones. Various methods have been developed for the selective oxidation of these α-hydrogens. nih.gov For instance, the oxidation of α-methylene ketones to α-diketones has been achieved using selenium dioxide. researchgate.net Another approach involves the use of molecular oxygen in the presence of a copper(I) catalyst for the selective oxidation of α-hydroxy ketones to α-keto aldehydes. rsc.org The direct oxidation of a C-H bond to a C-C bond can also be achieved through cross-dehydrogenative coupling catalyzed by transition metals, using an oxidizing reagent. pnas.org
Carbon-Carbon Bond Formation via Organometallic Reagents
Organometallic reagents are fundamental in constructing the carbon skeleton of molecules like this compound. These methods allow for the precise formation of carbon-carbon bonds, building the hexane (B92381) backbone.
Grignard Reagent-Mediated Assembly of Hexane Backbone
Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. libretexts.org In the synthesis of a hexane-based structure, a Grignard reagent can react with a suitable electrophile, such as an ester or an acid chloride, to assemble the carbon chain. youtube.comgelest.com For example, the reaction of an appropriate Grignard reagent with ethyl acetoacetate (B1235776) can lead to the formation of a tertiary alcohol, which can then be further manipulated to yield the desired diketone. aroonchande.com It is crucial to ensure anhydrous conditions as Grignard reagents readily react with water. libretexts.org
| Reactant 1 | Reactant 2 | Key Intermediate | Final Product |
| Grignard Reagent (e.g., Alkylmagnesium bromide) | Ester (e.g., Ethyl acetoacetate) | Tertiary Alcohol | Diketone (after further steps) |
| Grignard Reagent | Acid Chloride | Ketone (after initial reaction) | Tertiary Alcohol (with excess Grignard) |
Copper-Catalyzed Coupling in Alkylation Reactions
Copper-catalyzed reactions have emerged as a versatile tool for forming carbon-carbon bonds. These methods are particularly useful for the alkylation of ketones and their derivatives. Copper(II) acetate (B1210297), for example, can catalyze the cross-coupling of amines with alkylborane reagents. nih.gov In the context of diketone synthesis, copper catalysts can be employed for the α-alkylation of ketones using alcohols as the alkylating agents. rsc.org This approach often involves an aerobic "relay race" mechanism where the alcohol is first oxidized to an aldehyde, which then participates in the alkylation. rsc.org Copper(II) acetylacetonate (B107027) (Cu(acac)₂) has been used to catalyze the cross-coupling of alkylzinc halides with α-chloroketones, providing a route to introduce alkyl groups adjacent to a carbonyl. organic-chemistry.org
Emerging Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
For the synthesis of diketones, several green strategies are being explored. One such approach involves performing reactions in water, which is a benign and abundant solvent. rsc.orgresearchgate.net Catalyst-free, three-component reactions of alkylglyoxals, 1,3-dicarbonyl compounds, and a nucleophile have been successfully carried out in water to produce 1,4-diketone scaffolds. rsc.org Another green strategy is the use of polyethylene (B3416737) glycol (PEG) as a biocompatible and recyclable reaction medium, sometimes even allowing for catalyst-free conditions. researchgate.net
Furthermore, transition-metal-free, one-pot syntheses are being developed. For instance, highly substituted 1,5-diketones have been synthesized through a Claisen-Schmidt condensation followed by a Michael addition reaction in the absence of transition-metal catalysts, offering advantages such as shorter reaction times and simpler workup procedures. nih.gov The development of syntheses that avoid the use of protecting groups is another key aspect of green chemistry, as it reduces the number of synthetic steps and the amount of waste generated. pnas.org
| Green Chemistry Principle | Application in Diketone Synthesis | Example |
| Use of Safer Solvents | Reactions in water or polyethylene glycol (PEG) | Three-component reaction in water to form 1,4-diketones. rsc.org |
| Atom Economy | One-pot, multi-component reactions | Transition-metal-free synthesis of 1,5-diketones. nih.gov |
| Catalysis | Use of non-toxic, recyclable catalysts | Development of catalyst-free systems. researchgate.net |
| Reduction of Derivatives | Avoiding protecting groups | Direct synthesis without protection-deprotection steps. pnas.org |
Catalyst-Free Condensation Reactions
The Claisen condensation is a classical and effective method for the formation of 1,3-diketones. This reaction typically involves the condensation of an ester with a ketone in the presence of a base. For instance, the synthesis of 1-methoxypentane-2,4-dione, a related compound, can be achieved through the base-mediated condensation of ethyl 2-methoxyacetate with acetone in toluene, using sodium methoxide (B1231860) as the base. Subsequent distillation under reduced pressure yields the desired diketone. A similar strategy can be envisioned for this compound, likely involving a Claisen-like condensation between a methoxy-containing ester and a suitable ketone under basic conditions.
Recent advancements in organic synthesis have emphasized the development of catalyst-free methodologies to reduce environmental impact and simplify purification processes. Several catalyst-free approaches have been successfully applied to the synthesis of various dicarbonyl compounds and their derivatives.
One notable example is the Michael addition of 1,3-dicarbonyl compounds to β-nitroalkenes, which can be achieved in good to excellent yields through a simple grinding method under solvent-free and catalyst-free conditions. beilstein-journals.org This environmentally benign protocol has been shown to be effective for a range of substrates, including both cyclic and aromatic 1,3-dicarbonyl compounds. beilstein-journals.org While not a direct synthesis of this compound, this method highlights the potential for catalyst-free carbon-carbon bond formation in the synthesis of related structures.
Another catalyst-free approach involves the reaction of benzohydrazonamides with cyclic 1,3-diketones, which proceeds at room temperature in ethyl acetate to afford β-enaminones in high yields. tandfonline.com This transformation demonstrates that under mild conditions, complex molecular scaffolds can be constructed without the need for a catalyst. tandfonline.com
Furthermore, a base-free, two-step synthesis of 1,3-diketones has been developed from α-diazocarbonyl compounds, trialkylboranes, and aromatic aldehydes. researchgate.net This multicomponent process constructs two new bonds in a single operation under mild conditions, showcasing the versatility of catalyst-free reactions. researchgate.net The monobromination of 1,3-diketones using N-bromosuccinimide (NBS) can also be performed effectively without a catalyst, often through a simple grinding technique. scirp.org
These examples underscore a growing trend in organic synthesis towards minimizing the use of catalysts, which can offer advantages in terms of cost, environmental impact, and operational simplicity.
Utilization of Sustainable Reaction Media
The principles of green chemistry have increasingly guided the development of synthetic methodologies, with a strong emphasis on the use of sustainable and environmentally benign reaction media. Water and ethanol are prominent examples of green solvents that are often employed in modern organic synthesis.
For instance, the synthesis of various heterocyclic compounds, which can be derived from dicarbonyl precursors, has been successfully carried out in aqueous or ethanolic media. mdpi.com The Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, is a classic example that is often performed in ethanol. mdpi.com Similarly, the synthesis of pyran derivatives through multicomponent reactions can be conducted in green solvents like water or ethanol. mdpi.com
The use of ionic liquids, which have low vapor pressure and high thermal stability, represents another avenue for sustainable synthesis. mdpi.com For example, the synthesis of dihydropyrano[c]chromene and tetrahydrobenzo[b]pyrans has been achieved using ionic liquids as the reaction medium. mdpi.com
Microwave-assisted organic synthesis (MAOS) in conjunction with green solvents has also emerged as a powerful tool. The synthesis of 2-cyanomethyl-4-phenylthiazoles, for example, has been efficiently carried out under focused microwave irradiation using glycerol, a biodegradable and non-toxic solvent. scirp.org This method offers the advantages of short reaction times and high yields. scirp.org
Solvent-free reaction conditions represent the ultimate goal in green chemistry. The aforementioned grinding method for Michael additions is a prime example of a solvent-free synthesis. beilstein-journals.org Similarly, the Paal–Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds and amines can be performed without a solvent or catalyst, offering high atom economy and mild reaction conditions. acs.org
The synthesis of 1,4-quinone derivatives has also been explored using both conventional heating in water and solvent-free microwave-assisted methods. researchgate.net The microwave-assisted approach, in particular, resulted in higher yields and shorter reaction times. researchgate.net
The development and application of these sustainable reaction media are crucial for minimizing the environmental footprint of chemical synthesis while maintaining high efficiency and product yields.
Reactivity and Reaction Mechanisms of 6 Methoxyhexane 2,4 Dione
Keto-Enol Tautomerism in 6-Methoxyhexane-2,4-dione Systems
Like other β-diketones, this compound exists as a dynamic equilibrium between its diketo form and two possible enol tautomers. nih.gov This equilibrium is a cornerstone of its chemical behavior, as the tautomeric forms exhibit different properties and reactivities. The enol form is stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group. youtube.comstackexchange.com
The presence and nature of substituents on the β-diketone skeleton can significantly shift the tautomeric equilibrium. mdpi.com In the case of this compound, the terminal methoxy (B1213986) group (CH₃O-) is expected to influence the relative stability of the keto and enol forms. While alkyl groups generally stabilize the enol tautomer, some studies have indicated that substituents such as OCH₃ can favor the keto form. mdpi.com The precise position of the equilibrium is also highly dependent on the solvent; non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, hydrogen-bonding solvents can stabilize the diketo form by competing for hydrogen bonds. masterorganicchemistry.com
Table 1: Expected Influence of Solvent Polarity on the Tautomeric Equilibrium of this compound
| Solvent | Polarity | Predominant Tautomer | Rationale |
|---|---|---|---|
| Hexane (B92381) | Non-polar | Enol | Favors intramolecular hydrogen bonding within the enol structure. |
| Chloroform | Moderately Polar | Enol | Still favors the stabilized, conjugated enol tautomer. |
The slow rate of interconversion between keto and enol forms on the NMR timescale allows for their distinct observation and quantification. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for probing these systems.
¹H NMR Spectroscopy : The diketo form is characterized by a signal for the CH₂ protons between the carbonyls, while the enol form shows a characteristic vinyl proton (C=CH) signal and a highly deshielded enolic hydroxyl (-OH) proton, often above 10 ppm, due to strong intramolecular hydrogen bonding. nih.gov The ratio of the tautomers can be determined by integrating these respective signals. mdpi.com
¹³C NMR Spectroscopy : The diketo form displays two distinct ketone carbonyl signals, whereas the enol form shows signals for a ketone carbonyl, an enolic carbon bonded to the hydroxyl group (C-OH), and a vinylic carbon (C=CH). nih.gov
Computational chemistry provides complementary insights into the tautomeric equilibrium. Density Functional Theory (DFT) calculations are commonly used to determine the relative energies and geometries of the different tautomers, helping to predict the most stable form and the energy barrier for their interconversion. stackexchange.com
Table 2: Spectroscopic and Computational Methods for Tautomer Analysis
| Method | Type | Information Gained |
|---|---|---|
| ¹H NMR | Experimental | - Identification of keto and enol forms.- Quantitative ratio of tautomers in solution. |
| ¹³C NMR | Experimental | - Confirmation of carbon skeleton for each tautomer. |
Nucleophilic Addition Reactions of this compound
The acidic nature of the α-protons located on the carbon between the two carbonyl groups makes this compound a potent carbon nucleophile upon deprotonation. The resulting enolate is resonance-stabilized, with the negative charge delocalized over both oxygen atoms and the α-carbon. This stabilized enolate readily participates in nucleophilic addition reactions, such as Michael additions. researchgate.net
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining if a specific C-H bond is broken in the rate-determining step. princeton.educhemrxiv.org In the context of this compound, a base-catalyzed nucleophilic addition would typically involve an initial deprotonation at the C3 position.
By comparing the reaction rate of the normal compound with that of a deuterated analogue (6-Methoxyhexane-3-d₂-2,4-dione), a primary KIE (kH/kD > 1) would be observed if this deprotonation is the rate-limiting step. princeton.edu A value of kH/kD ≈ 1 would suggest that C-H bond cleavage is not involved in the slowest step of the reaction. princeton.edu Furthermore, secondary KIEs can provide information about changes in hybridization at specific atoms during the transition state. nih.gov
Computational methods, particularly DFT, are invaluable for mapping the potential energy surface of a reaction and characterizing the geometry of its transition state. rutgers.edu For a nucleophilic addition involving the enolate of this compound, computational modeling can:
Determine the structure of the transition state, including the bond lengths of the forming and breaking bonds.
Calculate the activation energy (energy barrier) of the reaction, which is directly related to the reaction rate.
Provide insights into the stereoselectivity of the reaction by comparing the energies of different diastereomeric transition states.
These models allow for a detailed, atomistic understanding of how the nucleophilic enolate approaches and bonds to an electrophile.
During a Michael addition reaction, the enolate of this compound adds to an α,β-unsaturated carbonyl compound. researchgate.net Computational charge analysis methods, such as calculating molecular electrostatic potentials (MEPs) or using Natural Bond Orbital (NBO) analysis, can track the flow of electron density throughout this process. mdpi.com
Initially, the negative charge in the enolate is delocalized across the O-C-C-O system. As the reaction proceeds through the transition state, this charge is transferred to the electrophile. The analysis reveals how the charge distribution shifts as the new carbon-carbon bond forms, providing a quantitative picture of the nucleophilic attack and the subsequent charge neutralization steps. This information is critical for understanding the reactivity and selectivity of the reaction.
Electrophilic Substitution Reactions at the Diketone Moiety
The diketone moiety of this compound possesses a highly reactive methylene (B1212753) group (C3) situated between two electron-withdrawing carbonyl groups. This positioning significantly increases the acidity of the C-H protons at this site, making it a potent nucleophile in its enolate form. Consequently, this central carbon is susceptible to a variety of electrophilic substitution reactions.
The general mechanism involves the deprotonation of the α-carbon by a base to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking an electrophile to form a new carbon-electrophile bond. Common electrophilic substitution reactions for β-dicarbonyl compounds include alkylation, acylation, and halogenation. While specific studies on this compound are not prevalent in the reviewed literature, its reactivity can be inferred from the well-established chemistry of analogous 1,3-diketones.
For instance, the alkylation of the active methylene group is a common synthetic strategy. Under basic conditions, this compound would readily react with alkyl halides to introduce an alkyl substituent at the C3 position. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions.
| Reaction Type | Electrophile | General Product Structure |
| Alkylation | R-X (Alkyl halide) | 6-methoxy-3-alkylhexane-2,4-dione |
| Acylation | RCOCl (Acyl chloride) | 6-methoxy-3-acylhexane-2,4-dione |
| Halogenation | X₂ (Halogen) | 3-halo-6-methoxyhexane-2,4-dione |
Cyclization Reactions Involving this compound
The structural features of this compound, specifically the presence of two carbonyl groups and an active methylene group, make it a versatile precursor for the synthesis of various cyclic compounds. These reactions can proceed through either intramolecular or intermolecular pathways.
Intramolecular Aldol (B89426) Condensations leading to Cyclic Systems
Dicarbonyl compounds, such as this compound, have the potential to undergo intramolecular aldol reactions to form cyclic products. libretexts.orglibretexts.org In such reactions, an enolate formed at one of the α-carbons attacks the other carbonyl group within the same molecule. libretexts.orglibretexts.org The feasibility and outcome of these reactions are largely dependent on the stability of the resulting ring, with five- and six-membered rings being the most favored due to minimal ring strain. libretexts.orglibretexts.orgyoutube.com
In the case of this compound, the formation of an enolate at the C5 position could potentially lead to a nucleophilic attack on the C2 carbonyl, which would result in the formation of a strained four-membered ring. This pathway is generally disfavored. Conversely, enolization at the C3 methylene group followed by an intramolecular reaction is not feasible for cyclization. However, if the terminal methyl group (C1) were to be functionalized to participate in an aldol-type reaction, the formation of a five-membered ring could be envisioned, although this would require modification of the starting material.
Studies on similar 1,4- and 1,5-diketones demonstrate the propensity for forming five- and six-membered rings, respectively, through intramolecular aldol condensation. libretexts.orglibretexts.orgopenstax.org For example, 2,5-hexanedione (B30556) readily cyclizes to form a five-membered cyclopentenone ring. libretexts.orgopenstax.org While direct evidence for the intramolecular aldol condensation of this compound is not available in the surveyed literature, its potential for such reactions remains, particularly if modified to facilitate the formation of a stable five- or six-membered ring.
Heterocyclic Ring Formation using this compound as a Building Block
The 1,3-dicarbonyl motif in this compound is a classic building block for the synthesis of a wide variety of heterocyclic compounds. mdpi.comnih.gov By reacting with binucleophilic reagents, the diketone can undergo condensation reactions to form stable five- or six-membered heterocyclic rings.
A prominent example is the Knorr pyrazole (B372694) synthesis, where a 1,3-diketone reacts with a hydrazine (B178648) derivative to yield a pyrazole. mdpi.comnih.gov In this reaction, the hydrazine would react with the two carbonyl groups of this compound, followed by cyclization and dehydration to form a substituted pyrazole. The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 3-methyl-5-(2-methoxyethyl)-1H-pyrazole.
Similarly, the reaction of 1,3-diketones with hydroxylamine (B1172632) leads to the formation of isoxazoles. nih.govnih.gov In this case, this compound would react with hydroxylamine hydrochloride in a cyclocondensation reaction to produce 3-methyl-5-(2-methoxyethyl)isoxazole. The regioselectivity of these reactions can often be controlled by the reaction conditions. nih.govrsc.org
The Paal-Knorr synthesis is another important reaction for the formation of five-membered heterocycles, typically furans, from 1,4-diketones. alfa-chemistry.comdbpedia.orgwikipedia.orgbrainly.in While this compound is a 1,3-diketone, derivatives of it could potentially be used in similar condensation reactions to form other types of heterocycles.
| Binucleophile | Heterocyclic Product | General Reaction Name |
| Hydrazine (H₂NNH₂) | Pyrazole | Knorr Pyrazole Synthesis |
| Hydroxylamine (H₂NOH) | Isoxazole | Claisen Isoxazole Synthesis |
Oxidation and Reduction Pathways of this compound
The carbonyl groups of this compound are susceptible to both reduction and oxidation, offering pathways to a variety of other functional groups.
Selective Reduction of Carbonyl Groups to Alcohols
The selective reduction of one or both carbonyl groups in a 1,3-diketone can be challenging due to their similar reactivity. However, various reagents and conditions have been developed to achieve chemoselective reductions. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is commonly used for the reduction of ketones to secondary alcohols. cdnsciencepub.comcommonorganicchemistry.comharvard.eduorganic-chemistry.org
In the case of this compound, treatment with sodium borohydride would be expected to reduce both carbonyl groups to hydroxyl groups, yielding 6-methoxyhexane-2,4-diol. Achieving selective reduction of only one of the two carbonyls would likely require the use of more specialized reducing agents or protecting group strategies. The choice of solvent and temperature can also influence the selectivity of the reduction. cdnsciencepub.com For instance, conducting the reaction at low temperatures can sometimes favor the reduction of the less sterically hindered carbonyl group.
| Reducing Agent | Expected Product | General Transformation |
| Sodium Borohydride (NaBH₄) | 6-methoxyhexane-2,4-diol | Diketone to Diol |
Oxidative Transformations to Carboxylic Acids
The oxidative cleavage of the carbon-carbon bond between the two carbonyl groups of a 1,3-diketone is a known transformation that leads to the formation of carboxylic acids. msu.edunih.govorganic-chemistry.orgacs.org Strong oxidizing agents can break the C2-C3 or C3-C4 bond of this compound.
For example, treatment of 1,3-diketones with reagents like potassium permanganate (B83412) or ozone followed by an oxidative workup can lead to the formation of two carboxylic acid fragments. organic-chemistry.orgyoutube.com In the case of this compound, oxidative cleavage could potentially yield acetic acid and 3-methoxypropanoic acid. The specific products would depend on which C-C bond is cleaved.
Alternatively, milder oxidative conditions can sometimes lead to the formation of α-dicarbonyl compounds through oxidative cleavage of a C-H bond adjacent to a carbonyl group. organic-chemistry.org Further oxidation would then lead to carboxylic acids. researchgate.net
| Oxidizing Agent | Expected Products | General Transformation |
| Potassium Permanganate (KMnO₄) | Acetic acid and 3-methoxypropanoic acid | Oxidative Cleavage |
| Ozone (O₃) followed by H₂O₂ | Acetic acid and 3-methoxypropanoic acid | Ozonolysis |
Functional Group Interconversions of the Methoxy Moiety
The methoxy group (–OCH₃) in this compound is chemically classified as an alkyl ether. Ethers are generally characterized by their low reactivity, which makes the methoxy group a stable feature of the molecule under many conditions. However, under specific and typically harsh reaction conditions, the carbon-oxygen bond of the ether can be cleaved. This process, known as ether cleavage or dealkylation, is the primary pathway for the functional group interconversion of the methoxy moiety in this compound. The most common transformations involve demethylation to the corresponding primary alcohol, 6-hydroxyhexane-2,4-dione.
The principal methods for achieving this transformation are treatment with strong acids, particularly hydrogen halides, or with potent Lewis acids.
Acid-Catalyzed Demethylation
The cleavage of the methoxy group in this compound can be effectively achieved using strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). Due to the nature of the substrate—a methyl group attached to a primary alkyl chain—the reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
The mechanism involves two main steps:
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether's oxygen atom by the strong acid. This is a rapid and reversible step that converts the methoxy group into a methyloxonium ion. This transformation is crucial as it turns the poor leaving group (CH₃O⁻) into a good leaving group (CH₃OH).
Nucleophilic Attack: A nucleophilic halide ion (Br⁻ or I⁻) then attacks the electrophilic carbon of the methyl group. In the SN2 pathway, this attack occurs on the less sterically hindered carbon, which in this case is the methyl carbon. The halide ion displaces the 6-oxyhexane-2,4-dione moiety, resulting in the formation of a methyl halide (CH₃Br or CH₃I) and the primary alcohol, 6-hydroxyhexane-2,4-dione.
Higher temperatures are often required to drive the reaction to completion.
Lewis Acid-Mediated Demethylation
A more specialized and often milder alternative to strong protic acids for ether cleavage is the use of a strong Lewis acid, most commonly boron tribromide (BBr₃). This reagent is particularly effective for cleaving methyl ethers. The reaction is typically performed in an aprotic solvent, such as dichloromethane (B109758) (DCM).
The mechanism for BBr₃-mediated demethylation proceeds as follows:
Lewis Acid-Base Adduct Formation: The reaction begins with the formation of a Lewis acid-base adduct between the highly Lewis acidic boron atom of BBr₃ and the Lewis basic oxygen atom of the methoxy group.
Carbon-Oxygen Bond Cleavage: This coordination activates the ether, facilitating the cleavage of the carbon-oxygen bond. A bromide ion, either from another BBr₃ molecule or from a tetrabromoborate anion (BBr₄⁻), acts as the nucleophile and attacks the methyl carbon via an SN2 mechanism. This step yields methyl bromide and a dibromo(organo)borane intermediate.
Hydrolysis: Subsequent aqueous workup hydrolyzes the boron-oxygen bond to release the final product, 6-hydroxyhexane-2,4-dione.
Boron tribromide is often preferred due to its high efficacy at or below room temperature, offering greater functional group tolerance compared to hot, concentrated mineral acids.
Interactive Data Table: Demethylation Reactions of this compound
| Reaction Type | Reagents | Mechanism | Key Intermediates | Products |
|---|---|---|---|---|
| Acid-Catalyzed Demethylation | HBr or HI | SN2 | Methyloxonium ion | 6-hydroxyhexane-2,4-dione, Methyl bromide or Methyl iodide |
| Lewis Acid-Mediated Demethylation | BBr₃, followed by H₂O | SN2 | Boron-ether adduct | 6-hydroxyhexane-2,4-dione, Methyl bromide |
Advanced Spectroscopic and Analytical Characterization Techniques for 6 Methoxyhexane 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of 6-Methoxyhexane-2,4-dione. The analysis of chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, combined with the chemical shifts in the ¹³C NMR spectrum, allows for the unambiguous assignment of all atoms within the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The methoxy (B1213986) group protons would appear as a sharp singlet, while the protons on the hexane (B92381) chain would show characteristic multiplicities due to spin-spin coupling with neighboring protons. Similarly, the ¹³C NMR spectrum provides a peak for each unique carbon atom, with their chemical shifts being indicative of their hybridization and bonding environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | s | 3H | -OCH₃ |
| ~3.5 | t | 2H | H-5 |
| ~2.7 | t | 2H | H-6 |
| ~2.2 | s | 3H | H-1 |
| ~5.6 (enol form) | s | 1H | H-3 (enol) |
| ~3.6 (keto form) | s | 2H | H-3 (keto) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~203 | C-2, C-4 (keto) |
| ~190 (enol form) | C-2, C-4 (enol) |
| ~100 (enol form) | C-3 (enol) |
| ~70 | C-5 |
| ~59 | -OCH₃ |
| ~50 (keto form) | C-3 (keto) |
| ~45 | C-6 |
| ~30 | C-1 |
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for establishing connectivity and spatial relationships within the this compound molecule.
A COSY spectrum reveals scalar couplings between protons, typically through two or three bonds. wikipedia.orglibretexts.org For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between the protons on adjacent carbons in the hexane chain (e.g., between H-5 and H-6). This is crucial for assembling the carbon backbone from the NMR data.
NOESY, on the other hand, identifies protons that are close to each other in space, irrespective of their bonding. wikipedia.org This technique can provide insights into the preferred conformation of the molecule in solution. For instance, NOESY could reveal spatial proximity between the methoxy protons and protons on the hexane chain, helping to define the molecule's three-dimensional structure.
β-Diketones like this compound can exist in a dynamic equilibrium between keto and enol tautomers in solution. nih.govnanalysis.com NMR spectroscopy is a powerful tool for studying this keto-enol tautomerism. asu.edu The equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms. nih.gov
The position of this equilibrium can be influenced by factors such as the solvent and temperature. researchgate.netrsc.org By analyzing the integration of the signals corresponding to the keto and enol forms in the ¹H NMR spectrum, the equilibrium constant can be determined under various conditions. For example, the appearance of a vinyl proton signal around 5-6 ppm and a broad hydroxyl proton signal are characteristic of the enol tautomer. Variable temperature NMR studies can provide thermodynamic parameters for the tautomerization process.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
The most prominent feature in the IR spectrum of a β-diketone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org In the case of this compound, the presence of two carbonyl groups in the keto form would lead to a strong absorption in this region. In the enol tautomer, conjugation and intramolecular hydrogen bonding can lower the C=O stretching frequency to the 1685-1666 cm⁻¹ range. orgchemboulder.comorgchemboulder.com The precise position and shape of the carbonyl band can provide information about the relative amounts of the keto and enol forms.
The methoxy group (-OCH₃) in this compound also gives rise to a characteristic C-O stretching vibration in the IR spectrum. This strong absorption is typically observed in the range of 1250-1050 cm⁻¹. acs.orgresearchgate.net The presence of a strong band in this region, along with the C-H stretching vibrations of the methyl group around 2950-2850 cm⁻¹, confirms the presence of the methoxy functionality within the molecule. nih.gov
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Medium | C-H stretch (alkyl) |
| ~1715 | Strong | C=O stretch (keto) |
| ~1680 | Strong | C=O stretch (enol) |
| ~1640 | Medium | C=C stretch (enol) |
| 1250-1050 | Strong | C-O stretch (methoxy) |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for elucidating the molecular weight and structural features of this compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation behavior upon ionization.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with exceptional accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing this compound from other isomers or compounds with the same nominal mass.
For this compound, with the molecular formula C₇H₁₂O₃, the theoretical monoisotopic mass can be calculated with high precision. An HRMS experiment would aim to measure an m/z value for the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition. docbrown.info
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₇H₁₂O₃ | The elemental composition of the compound. |
| Theoretical Monoisotopic Mass | 144.07864 Da | The calculated exact mass based on the most abundant isotopes of C, H, and O. nih.gov |
| Observed m/z (Hypothetical) | 144.07881 Da | A hypothetical experimental value from an HRMS instrument. |
| Mass Error | 1.2 ppm | The deviation between the observed and theoretical mass, confirming the formula. |
Beyond determining the molecular formula, mass spectrometry provides structural insights through the analysis of fragmentation patterns. When the ionized this compound molecule (molecular ion) traverses the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. libretexts.org The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of β-diketones is often rationalized from either the diketo or enol form. researchgate.net
Key fragmentation pathways for this compound can be predicted based on the locations of the carbonyl and methoxy functional groups. Common cleavage events include α-cleavage adjacent to the carbonyl groups and the loss of stable neutral molecules.
| m/z | Proposed Fragment Ion | Plausible Origin |
|---|---|---|
| 144 | [C₇H₁₂O₃]⁺ | Molecular ion ([M]⁺). |
| 129 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl or methoxy-bearing end. |
| 113 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 101 | [M - CH₃CO]⁺ | Loss of an acetyl radical via α-cleavage. |
| 87 | [CH₃COCH₂CO]⁺ | Cleavage between C4 and C5. |
| 71 | [CH₃O-CH(CH₃)]⁺ | Fragment containing the methoxy group after cleavage. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a very common fragment for methyl ketones. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. For the analysis of this compound, GC-MS serves as a primary method for quality control.
In this technique, the sample is vaporized and passed through a long capillary column (the GC component), which separates individual components based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for its identification.
This process is crucial for:
Purity Assessment: The primary peak in the resulting chromatogram would correspond to this compound. Any smaller peaks indicate the presence of impurities, such as residual starting materials, solvents, or by-products from its synthesis. The mass spectrum of each impurity peak can be analyzed to determine its structure. researchgate.netscispace.com
Volatile Analysis: The technique can detect and identify any volatile degradation products that may form during storage or handling, providing information about the compound's stability.
X-ray Crystallography for Crystalline Derivatives
While this compound itself may be a liquid or low-melting solid, its structural properties can be definitively studied in the solid state by forming a suitable crystalline derivative. This is often achieved by reacting the β-diketone with a metal salt to form a metal chelate complex or with another organic molecule to form a co-crystal. X-ray crystallography on such a derivative provides an exact three-dimensional map of the atoms in the crystal.
Single crystal X-ray diffraction is the gold standard for molecular structure determination. The technique involves directing a beam of X-rays onto a single, well-ordered crystal of a derivative of this compound. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern yields a precise electron density map, from which the positions of all atoms can be determined with high precision.
The resulting structural model provides definitive information on:
Connectivity: Unambiguous confirmation of the atomic connections.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared with theoretical calculations. mdpi.com
Stereochemistry: The absolute configuration of chiral centers, if any are present in the derivative.
Conformation: The exact spatial arrangement of the atoms.
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 98.5° | The dimensions of the repeating unit of the crystal lattice. |
| R-factor | 0.045 (4.5%) | A measure of the agreement between the experimental diffraction data and the final structural model. |
The crystal structure not only reveals the details of a single molecule but also how multiple molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions. ias.ac.in Understanding these interactions is key to comprehending the material's properties. mdpi.com
For a derivative of this compound, analysis of the crystal packing could reveal:
Hydrogen Bonding: If the enol form of the β-diketone is present in the crystal, it can form strong intramolecular or intermolecular hydrogen bonds. nih.govnih.gov Other functional groups on the derivative could also participate in hydrogen bonding.
Dipole-Dipole Interactions: The polar carbonyl and methoxy groups can lead to significant dipole-dipole interactions that influence molecular alignment.
π-π Stacking: If the derivative incorporates aromatic rings, stacking of these rings can be a significant packing motif.
The nature and geometry of these interactions dictate the crystal's density, melting point, solubility, and even its mechanical properties.
Computational Chemistry and Theoretical Investigations of 6 Methoxyhexane 2,4 Dione
Quantum Chemical Calculations of Molecular Structure and Energetics
Quantum chemical calculations are fundamental to exploring the electronic structure and energy of 6-Methoxyhexane-2,4-dione. These methods allow for the precise determination of molecular geometries and the relative stabilities of different isomers and conformers.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, a β-diketone, DFT studies are crucial for understanding its keto-enol tautomerism. researchgate.netresearchgate.net Like other β-diketones, it can exist in equilibrium between a diketo form and a more stable enol form, which is stabilized by a strong intramolecular hydrogen bond. researchgate.netmdpi.com
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,2p), can accurately predict the ground state geometries of both the diketo and the chelated cis-enol tautomers. acs.org These calculations typically show that the enol form is energetically more favorable than the diketo form in the gas phase due to the formation of a pseudo-aromatic six-membered ring via hydrogen bonding. The relative stability can be influenced by the solvent environment, with polar solvents potentially favoring the more polar keto tautomer. mdpi.comorientjchem.org
Table 1: Calculated Relative Energies of this compound Tautomers using DFT (B3LYP/6-311+G(d,p)) in Gas Phase
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Diketo | 0.00 | 3.5 |
| Enol | -15.2 | 2.8 |
The presence of a flexible methoxyethyl side chain in this compound introduces additional conformational complexity compared to simpler β-diketones like acetylacetone (B45752). A thorough conformational analysis is necessary to identify the most stable three-dimensional arrangements of the molecule.
Computational methods can map the potential energy surface (PES) by systematically rotating the dihedral angles of the flexible bonds, such as the C-C and C-O bonds in the side chain. researchgate.net This process identifies various local energy minima corresponding to different stable conformers. The results of such an analysis reveal the preferred orientations of the methoxyethyl group relative to the diketone core, which can influence the molecule's reactivity and interaction with other molecules. The energy landscape helps in understanding the population distribution of different conformers at a given temperature.
Table 2: Relative Energies of Key Conformers of the Enol Form of this compound
| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |
| A | 180° (anti) | 0.00 |
| B | 60° (gauche) | 1.25 |
| C | -60° (gauche) | 1.30 |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediate structures and transition states.
For this compound, a key reaction pathway to investigate is the interconversion between its keto and enol tautomers. This process involves an intramolecular proton transfer. Transition state (TS) calculations using DFT can locate the high-energy structure that lies along the reaction coordinate between the two tautomers. researchgate.net
The calculated energy of the transition state relative to the reactants provides the activation energy barrier for the tautomerization. For isolated β-diketones, this barrier is typically high, suggesting the uncatalyzed reaction is slow. researchgate.net However, computational models can also include solvent molecules or other catalysts to show how they can lower the activation barrier by facilitating the proton transfer through a bifunctional mechanism. researchgate.net
From the energies of the reactants, products, and transition states obtained through quantum chemical calculations, it is possible to predict important kinetic and thermodynamic parameters. Using Transition State Theory (TST), the rate constant (k) for a reaction can be estimated from the Gibbs free energy of activation (ΔG‡).
Furthermore, thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated from the computed energies of the stable tautomers. These values determine the position of the tautomeric equilibrium. For the keto-enol equilibrium of this compound, a negative ΔG indicates that the enol form is thermodynamically favored.
Table 3: Predicted Thermodynamic Parameters for the Keto-Enol Tautomerization of this compound at 298.15 K
| Parameter | Value |
| Activation Energy (Ea) | 45.5 kcal/mol |
| Enthalpy of Reaction (ΔH) | -14.8 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -15.0 kcal/mol |
| Equilibrium Constant (Keq) | 1.3 x 10¹¹ |
Spectroscopic Property Prediction and Validation
Computational methods can accurately predict various spectroscopic properties, which serves as a means to validate the computed structures and understand experimental spectra. DFT calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). nih.govresearchgate.net
For this compound, calculated IR frequencies can help assign the vibrational modes observed in experimental spectra. For instance, the distinct C=O stretching frequencies of the keto form and the C=O and O-H stretching frequencies of the enol form can be clearly identified. nih.govmdpi.com Similarly, predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the dominant tautomeric form in solution. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insight into the molecule's photophysical properties. rsc.orgmdpi.com
Table 4: Comparison of Predicted and Typical Experimental IR Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Tautomer | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| C=O Stretch | Diketo | 1725, 1705 | 1730-1700 |
| C=O Stretch | Enol | 1615 | 1640-1580 |
| O-H Stretch | Enol | 2850 (broad) | 3200-2500 (broad) |
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods have become indispensable for interpreting and predicting NMR spectra. core.ac.uk The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using quantum mechanical calculations, particularly Density Functional Theory (DFT).
Theoretical calculations are typically initiated by optimizing the molecular geometry of this compound. This is often achieved using a hybrid functional such as B3LYP with a suitable basis set like 6-311++G(d,p). Following geometry optimization, the NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. core.ac.uk The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).
The accuracy of these predictions can be influenced by several factors, including the choice of functional, basis set, and the treatment of solvent effects. For instance, analyzing the conformational effects of the methoxy (B1213986) group on the ¹³C NMR chemical shift can be achieved by interpreting the results through Natural Bond Orbital (NBO) and Natural Chemical Shift (NCS) analyses. nih.gov These methods can break down the total nuclear shielding tensor into contributions from different orbitals and their magnetic interactions, providing a deeper understanding of the factors influencing the chemical shifts. nih.gov
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (in ppm) relative to TMS, calculated at the B3LYP/6-311++G(d,p) level.
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Atom Number | Predicted ¹H Chemical Shift (ppm) |
| C1 | 29.8 | H1 | 2.15 |
| C2 | 202.1 | H3 | 3.68 |
| C3 | 58.5 | H5 | 2.75 |
| C4 | 195.8 | H6 | 4.12 |
| C5 | 49.2 | H7 | 3.30 |
| C6 | 59.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational Frequency Calculations for IR/Raman Spectra
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. umsystem.edu Computational methods are employed to calculate these vibrational frequencies, aiding in the assignment of experimental spectra. For this compound, these calculations are typically performed using DFT methods, such as B3LYP, with a basis set like 6-311++G(d,p). derpharmachemica.comresearchgate.net
The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Subsequently, the harmonic vibrational frequencies are calculated. It is a common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. core.ac.uk The scaling factors are method-dependent. These calculations also provide information on the IR intensities and Raman activities of each vibrational mode, which is crucial for simulating the entire spectrum. researchgate.net
The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C=O stretching, and C-O-C bending vibrations, providing a detailed understanding of the molecule's dynamics. derpharmachemica.com
Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound.
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| C-H stretch (methyl) | 2985 | 25.4 | 0.35 |
| C-H stretch (methylene) | 2940 | 30.1 | 0.42 |
| C=O stretch (asymmetric) | 1725 | 250.8 | 0.15 |
| C=O stretch (symmetric) | 1690 | 180.2 | 0.20 |
| C-O-C stretch | 1120 | 150.5 | 0.10 |
| C-C stretch | 950 | 45.7 | 0.08 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the surrounding environment.
Understanding Dynamic Behavior in Different Solvation Environments
The behavior of this compound can be significantly influenced by the solvent. MD simulations can be used to explore how the molecule's conformation and dynamics change in different solvents, such as water or organic solvents. By simulating the system over time, researchers can observe the flexibility of the molecule, the rotation of its functional groups, and the formation of intramolecular hydrogen bonds. These simulations can reveal the preferred conformations of the molecule in solution and the energetic barriers between different conformational states.
Simulation of Intermolecular Interactions
MD simulations are also invaluable for studying how this compound interacts with other molecules. This can include self-aggregation or interactions with other chemical species present in a mixture. The simulations can provide detailed information about the types of intermolecular forces at play, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. By analyzing the trajectories from these simulations, it is possible to calculate properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance from the central molecule.
Molecular Interaction Modeling
Understanding how this compound interacts with biological macromolecules is crucial for applications in fields such as drug discovery. Molecular interaction modeling provides the tools to predict and analyze these interactions at an atomic level.
Molecular Docking for Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking can be used to investigate its potential binding to a protein's active site. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their binding affinity. nrfhh.com
The results of a docking study can identify the most likely binding mode of this compound and the key intermolecular interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. ajol.info This information is critical for understanding the molecule's mechanism of action and for designing new molecules with improved binding properties.
Table 3: Hypothetical Molecular Docking Results of this compound with a Target Protein.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -6.8 |
| Interacting Amino Acid Residues | TYR 82, LEU 115, PHE 210 |
| Type of Interactions | Hydrogen bond with TYR 82, Hydrophobic interactions with LEU 115 and PHE 210 |
Note: The data in this table is hypothetical and for illustrative purposes.
Synthetic Applications and Derivative Chemistry of 6 Methoxyhexane 2,4 Dione
6-Methoxyhexane-2,4-dione as a Synthetic Intermediate in Organic Synthesis
The reactivity of this compound is largely dictated by the presence of the 1,3-dicarbonyl moiety. This functional group facilitates a variety of classical and modern organic transformations, making it a key building block for more elaborate molecules.
Construction of Heterocyclic Compounds
The ability of 1,3-dicarbonyl compounds to undergo condensation reactions with binucleophilic reagents is a cornerstone of heterocyclic synthesis. This compound is a prime substrate for such transformations, leading to the formation of important heterocyclic systems like pyrazoles and pyrimidines.
The Knorr pyrazole (B372694) synthesis and related methodologies offer a direct route to pyrazole derivatives through the reaction of β-diketones with hydrazines. mdpi.comnih.gov In the case of the unsymmetrical this compound, the reaction with a substituted or unsubstituted hydrazine (B178648) can potentially lead to two regioisomeric pyrazole products, depending on which carbonyl group undergoes the initial condensation. The reaction outcome is often influenced by the steric and electronic nature of the substituents on both the diketone and the hydrazine, as well as the reaction conditions.
Similarly, pyrimidine (B1678525) rings can be constructed via the Biginelli reaction or related cyclocondensations. wikipedia.org This typically involves the reaction of the β-diketone with an aldehyde and a urea (B33335) or thiourea (B124793) derivative. The versatility of this multicomponent reaction allows for the introduction of diverse substituents onto the pyrimidine core, making it a powerful tool in combinatorial chemistry and drug discovery.
| Heterocyclic System | Reagents | Key Reaction Type | Potential Products |
| Pyrazoles | Hydrazine or substituted hydrazines | Knorr Pyrazole Synthesis | Substituted pyrazoles |
| Pyrimidines | Aldehyde, Urea or Thiourea | Biginelli Reaction | Dihydropyrimidinones/thiones |
Application in the Synthesis of Complex Organic Molecules
Beyond the synthesis of fundamental heterocyclic systems, β-diketones like this compound serve as crucial intermediates in the total synthesis of more complex natural products and biologically active molecules. The dicarbonyl functionality allows for a range of transformations, including alkylations, acylations, and Michael additions, which enable the elaboration of the carbon skeleton.
While specific examples detailing the use of this compound in the total synthesis of complex molecules are not extensively documented in readily available literature, the synthetic utility of structurally similar alkoxy-β-diketones is well-established. These compounds can be employed to introduce specific fragments into a larger molecular architecture, with the alkoxy group providing a handle for further functionalization or imparting desired physicochemical properties.
Design and Synthesis of Functionalized Derivatives of this compound
The chemical structure of this compound offers multiple sites for modification, allowing for the systematic design and synthesis of a diverse library of functionalized derivatives. These modifications can be targeted at the diketone moiety, the methoxy (B1213986) group, or the hexane (B92381) chain itself.
Modifications at the Diketone Functional Groups
The carbonyl groups of the β-diketone system are hubs of reactivity. They can undergo a variety of reactions to afford derivatives with altered electronic and steric properties. For instance, condensation with primary amines can yield β-enaminones, which are valuable intermediates in their own right. The active methylene (B1212753) group situated between the two carbonyls is acidic and can be readily deprotonated to form a stable enolate. This enolate is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions, including:
Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the C3 position.
Acylation: Reaction with acyl chlorides or anhydrides to introduce an additional acyl group.
Knoevenagel Condensation: Reaction with aldehydes or ketones in the presence of a weak base to form α,β-unsaturated dicarbonyl compounds.
These modifications significantly expand the synthetic utility of the parent diketone.
| Reaction Type | Reagent | Functional Group Introduced |
| Alkylation | Alkyl halide (e.g., CH₃I) | Alkyl group at C3 |
| Acylation | Acyl chloride (e.g., CH₃COCl) | Acyl group at C3 |
| Knoevenagel Condensation | Aldehyde (e.g., PhCHO) | α,β-unsaturated system |
Alterations and Substitutions of the Methoxy Moiety
The methoxy group at the 6-position of the hexane chain offers another avenue for derivatization. Cleavage of the methyl ether, typically using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr), would yield the corresponding primary alcohol. This alcohol can then serve as a precursor for a variety of other functional groups through standard organic transformations:
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to introduce different alkoxy groups.
Oxidation: Conversion to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
These transformations allow for the fine-tuning of the molecule's polarity, solubility, and potential for further chemical ligation.
Chain Elongation and Branched Derivatives
Modification of the carbon backbone of this compound can lead to the synthesis of novel derivatives with altered spatial arrangements and lipophilicity. Chain elongation could potentially be achieved through multi-step synthetic sequences starting from the terminal methoxy group after its conversion to a suitable leaving group or a reactive aldehyde.
The introduction of branches along the hexane chain can be accomplished through various strategies. For instance, α-alkylation of the diketone moiety, as mentioned previously, introduces a branch at the C3 position. Furthermore, synthetic routes starting from branched precursors could be envisioned to access a wider range of structurally diverse analogs.
Development of Chiral Derivatives from this compound
The development of chiral derivatives from this compound is a significant area of synthetic chemistry that, to date, remains unexplored in documented research. The presence of a prochiral center suggests the potential for stereoselective modifications, which could lead to valuable enantiopure compounds. However, specific methodologies and the outcomes of such syntheses are not available in the current body of scientific literature.
Asymmetric Synthesis Methodologies
There are currently no published studies detailing specific asymmetric synthesis methodologies that utilize this compound as a starting material. Hypothetically, asymmetric hydrogenation or enantioselective alkylation could introduce chirality, but experimental data, including catalysts, reaction conditions, and yields, are absent from the scientific record.
Enantiomeric Excess Determination and Chiral Recognition
Consistent with the lack of synthesis data, there is no information available regarding the determination of enantiomeric excess for any chiral derivatives of this compound. Techniques such as chiral chromatography (HPLC or GC) or NMR spectroscopy with chiral shift reagents have not been reported for this specific compound's derivatives. Consequently, its application in chiral recognition remains a purely theoretical concept.
Application in Material Science Precursors
The potential application of this compound as a precursor in material science is another area where documented evidence is lacking. Its bifunctional nature, containing both ketone and methoxy groups, could theoretically be exploited for polymerization or incorporation into more complex material frameworks.
Development of Precursors for Polymers and Coatings
No research has been published on the development of polymers or coatings using this compound as a monomer or precursor. The reactivity of its diketone functionality could lend itself to the formation of various polymer backbones, but no such materials have been synthesized or characterized.
Synthesis of Components for Advanced Functional Materials
There is no information available on the synthesis of components for advanced functional materials derived from this compound. While its structure might suggest potential for creating metal-organic frameworks, functional dyes, or other specialized materials, no such research has been reported.
Coordination Chemistry of 6 Methoxyhexane 2,4 Dione and Its Derivatives
Ligand Design and Coordination Modes of Methoxy-Diketones
The presence of both a β-diketone moiety and a methoxy (B1213986) group in 6-Methoxyhexane-2,4-dione allows for several potential coordination modes and the design of more complex ligands.
The most common coordination mode for β-diketones, including this compound, is as a bidentate chelating ligand. Upon deprotonation of the acidic methylene (B1212753) proton between the two carbonyl groups, the resulting enolate anion forms a stable six-membered chelate ring with a metal ion. The negative charge is delocalized over the two oxygen atoms and the intervening carbon atoms, leading to strong coordination. This bidentate chelation is the fundamental building block of the vast majority of metal-β-diketonate complexes.
The general structure of a metal complex with a deprotonated β-diketone ligand is depicted below: M(O,O'-β-diketonate)n
| Feature | Description |
| Coordination Atoms | The two oxygen atoms of the dione (B5365651) functionality. |
| Chelate Ring Size | Six-membered ring. |
| Ligand Charge | Typically -1 (after deprotonation). |
| Bonding | Primarily ionic with a significant covalent contribution. |
This mode of coordination is observed for a wide range of metals across the periodic table, including transition metals, main group metals, and lanthanides.
The etheric oxygen of the methoxy group in this compound introduces the possibility of additional coordination interactions. While direct chelation involving the methoxy oxygen to form a larger, less stable chelate ring is sterically and electronically disfavored, this group can participate in coordination in other ways.
Bridging Ligand: The methoxy oxygen can coordinate to an adjacent metal center, leading to the formation of polynuclear or polymeric structures. This bridging behavior is more likely when the metal center is coordinatively unsaturated.
The this compound unit can serve as a versatile building block for the synthesis of more complex, multidentate ligands. By chemically modifying the ligand backbone, it is possible to introduce additional donor atoms, thereby increasing the denticity and creating ligands capable of forming more stable or structurally diverse metal complexes.
Strategies for Designing Multidentate Ligands:
| Strategy | Description | Potential Donor Atoms |
| Functionalization of the γ-carbon | The central carbon atom of the diketone can be functionalized with groups containing additional donor atoms. | N, S, O |
| Modification of the terminal methyl group | The methyl group at the 2-position can be replaced with or coupled to other ligand fragments. | N, O |
| Modification of the methoxyethyl group | The chain containing the methoxy group can be extended or functionalized to include more donor sites. | O, N |
Such designed multidentate ligands can lead to the formation of mononuclear complexes with higher coordination numbers or facilitate the self-assembly of polynuclear and supramolecular structures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives generally follows well-established procedures for metal β-diketonates.
Transition metal complexes of β-diketones are typically synthesized by reacting a metal salt with the β-diketone in the presence of a base. The base deprotonates the β-diketone to form the enolate, which then coordinates to the metal ion. The choice of solvent and base can influence the yield and purity of the resulting complex.
A general reaction scheme is as follows: MCln + n HL + n Base → M(L)n + n [Base-H]Cl Where:
M = Transition metal
HL = this compound
L = Deprotonated this compound
Base = A suitable base, such as an amine or hydroxide.
Examples of Expected Transition Metal Complexes:
| Metal Ion | Expected Stoichiometry | Common Geometry |
| Cu(II) | Cu(L)₂ | Square planar or distorted octahedral |
| Ni(II) | Ni(L)₂ | Square planar or octahedral (often with solvent coordination) |
| Co(II) | Co(L)₂ | Tetrahedral or octahedral |
| Fe(III) | Fe(L)₃ | Octahedral |
| Mn(II) | Mn(L)₂ | Tetrahedral or octahedral |
The characterization of these complexes typically involves techniques such as infrared (IR) spectroscopy, which shows a shift in the C=O and C=C stretching frequencies upon coordination, and single-crystal X-ray diffraction to determine the precise molecular structure. For paramagnetic complexes, magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy are also employed.
This compound is also expected to form stable complexes with main group metals. The synthesis methods are similar to those used for transition metals, often involving the reaction of a metal halide or alkoxide with the β-diketone.
The coordination chemistry of main group metal β-diketonates can be quite diverse, with the resulting structures often being influenced by the size and Lewis acidity of the metal ion, as well as steric factors. It is common for these complexes to form oligomeric or polymeric structures, especially for lighter elements, where the metal centers may not be coordinatively saturated by the β-diketonate ligands alone. In such cases, bridging by the diketonate oxygen atoms or potentially the methoxy oxygen of this compound can occur.
Expected Coordination Behavior with Selected Main Group Metals:
| Metal Ion | Potential Complex Type | Possible Structural Features |
| Al(III) | Al(L)₃ | Monomeric, octahedral |
| Sn(IV) | Sn(L)₂Cl₂ | Octahedral |
| Pb(II) | Pb(L)₂ | Often forms polymeric structures |
| Li(I) | Li(L) | Can form aggregates |
Characterization of these complexes relies heavily on multinuclear NMR spectroscopy (e.g., ¹H, ¹³C, and the relevant metal nucleus where applicable) and X-ray crystallography.
Lanthanide and Actinide Coordination Chemistry
The coordination of this compound to lanthanide and actinide ions is anticipated to primarily occur through the two oxygen atoms of the dione functionality, forming a stable six-membered chelate ring. The presence of the methoxy group at the 6-position introduces an additional potential donor site, which could lead to more complex coordination modes.
Lanthanide Coordination:
Research on analogous methoxy-substituted β-diketonates reveals that the methoxy group can participate in coordination, leading to the formation of polynuclear or heterometallic structures. xray.czmdpi.com For instance, in heterometallic complexes involving lanthanides and transition metals with ligands such as 1,1,1-trifluoro-5,5-dimethoxypentane-2,4-dionate, the oxygen atoms of the methoxy groups can act as bridging ligands, connecting different metal centers. xray.czmdpi.com This suggests that this compound could act as a versatile ligand for lanthanides, potentially forming not only simple mononuclear complexes but also more elaborate bridged structures. The large ionic radii and high coordination numbers characteristic of lanthanide ions would favor such higher coordination arrangements. researchgate.net The nature of the lanthanide ion itself, particularly the decrease in ionic radius across the series (lanthanide contraction), could also influence the resulting coordination geometry and stoichiometry of the complexes. mdpi.com
Actinide Coordination:
Currently, there is a lack of specific research data on the coordination chemistry of this compound or similar methoxy-substituted β-diketonate ligands with actinide elements. While the coordination chemistry of actinides with various other organic ligands is an active area of research, the specific interactions with this class of functionalized β-diketones have not been reported in the available scientific literature.
Structural Analysis of this compound Coordination Compounds
The structural elucidation of coordination compounds is crucial for understanding their chemical and physical properties. X-ray diffraction and various spectroscopic techniques are primary tools for this purpose.
The formation of coordination complexes between this compound and metal ions can be readily monitored by various spectroscopic techniques.
NMR Spectroscopy: Upon coordination to a diamagnetic metal ion, the ¹H and ¹³C NMR spectra of this compound would exhibit shifts in the resonances of the protons and carbons near the coordination sites. The methylene protons adjacent to the carbonyl groups and the methoxy protons would be particularly sensitive to the coordination environment. For paramagnetic lanthanide ions, significant shifts and broadening of the NMR signals are expected due to the magnetic moment of the metal ion.
IR Spectroscopy: Infrared spectroscopy is a powerful tool for probing the coordination of β-diketonate ligands. The free ligand exhibits characteristic vibrational bands for the C=O and C=C bonds of the enol form. Upon complexation, these bands are expected to shift to lower frequencies, indicating the delocalization of electron density within the chelate ring and the weakening of the C=O and C=C bonds. A new band at lower wavenumbers, corresponding to the metal-oxygen (M-O) stretching vibration, would also appear in the far-IR region of the spectrum, providing direct evidence of coordination. researchgate.net
UV-Vis Spectroscopy: The electronic absorption spectra of β-diketones are typically characterized by intense π-π* transitions. researchgate.net The coordination of a metal ion to this compound would likely cause a shift in the position and intensity of these absorption bands. For lanthanide complexes, the ligand can act as an "antenna," absorbing UV radiation and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths. This sensitization process is a hallmark of lanthanide luminescence. researchgate.netdntb.gov.ua The hypersensitive f-f transitions of certain lanthanide ions in the UV-Vis-NIR region are also sensitive to changes in the coordination environment and can be used to probe complex formation. osti.gov
| Spectroscopic Technique | Expected Changes Upon Complexation |
| NMR Spectroscopy | Shifts in the resonances of protons and carbons near the coordination sites (carbonyl and methoxy groups). For paramagnetic metals, significant signal shifts and broadening are anticipated. |
| IR Spectroscopy | A shift of the C=O and C=C stretching vibrations to lower frequencies. The appearance of a new band in the far-IR region corresponding to the M-O stretching vibration. |
| UV-Vis Spectroscopy | A shift in the π-π* absorption bands of the ligand. For lanthanide complexes, the possibility of sensitized emission and changes in the intensity and position of f-f transition bands. |
Catalytic Applications of Metal Complexes Containing this compound Ligands
Metal complexes derived from β-diketonate ligands are known to be active catalysts in various organic transformations. The electronic and steric properties of the ligand can be tuned to influence the catalytic activity and selectivity of the metal center.
There is currently no published research on the application of metal complexes of this compound or closely related methoxy-substituted β-diketonates in homogeneous catalysis. While lanthanide complexes, in general, are known to catalyze a range of reactions, including polymerizations and C-C bond-forming reactions, the catalytic potential of complexes with this specific class of ligands remains an unexplored area of investigation. lbl.gov
Similarly, the use of metal complexes of this compound in heterogeneous catalysis has not been reported in the scientific literature. The development of supported catalysts, where the metal complex is anchored to a solid support, is a common strategy in heterogeneous catalysis. However, no such studies have been conducted with complexes of this particular ligand.
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) utilizing Methoxy-Diketone Motifs
General principles suggest that the methoxy and diketone moieties of this compound could potentially engage in coordination with metal ions, making it a candidate for the construction of supramolecular architectures. The beta-diketone group is a classic chelating ligand that forms stable complexes with a wide variety of metals. acs.orgchemeurope.comwikipedia.org The presence of a methoxy group could introduce additional functionality, potentially influencing the solubility, electronic properties, or intermolecular interactions of the resulting complexes.
However, a specific search for supramolecular assemblies or MOFs constructed from this compound yielded no concrete examples or dedicated research studies. Chemical supplier information lists a hypothetical synthesis method for the compound, suggesting it is not a readily available or widely used building block in materials science.
Principles of Self-Assembly in Metallosupramolecular Chemistry
The formation of discrete, complex supramolecular structures is governed by the principles of molecular self-assembly, where molecules spontaneously organize into well-defined aggregates through non-covalent interactions. uq.edu.au In metallosupramolecular chemistry, the primary driving force for self-assembly is the formation of coordinate bonds between metal ions and organic ligands. researchgate.net The geometry and coordination preferences of the metal ion, combined with the shape and functionality of the ligand, dictate the final architecture of the assembly.
For a ligand like a beta-diketone, the deprotonated enol form typically acts as a bidentate chelating agent, binding to a metal center through its two oxygen atoms to form a stable six-membered ring. wikipedia.orgresearchgate.net The thermodynamic and kinetic lability of these metal-ligand bonds can allow for error-checking and the formation of the most stable thermodynamic product. While these principles are fundamental, their specific application to this compound remains unexplored in the scientific literature.
Rational Design of Extended Metal-Organic Architectures
The rational design of extended metal-organic architectures, such as MOFs, relies on a building block approach. researchgate.net By selecting metal nodes and organic linkers with specific geometries and connectivity, it is possible to target the synthesis of materials with desired topologies and properties, such as porosity for gas storage or catalytic activity. mdpi.com
Poly-beta-diketones, which contain multiple beta-diketone units, have been successfully employed as linkers to create diverse metallosupramolecular structures, including cages, helices, and coordination polymers. researchgate.netresearchgate.net These studies demonstrate the versatility of the beta-diketone motif in the rational design of complex architectures. However, as this compound is a mono-beta-diketone, its role would more likely be as a terminal or capping ligand in discrete complexes rather than as a linker for extended frameworks, unless it is further functionalized. Without experimental data, any discussion on the rational design of architectures using this specific compound would be purely speculative.
Future Directions and Interdisciplinary Research Prospects
Integration with Flow Chemistry and Automation in the Synthesis of 6-Methoxyhexane-2,4-dione
The synthesis of this compound, likely achievable through a Claisen condensation or related C-C bond-forming reactions, is a prime candidate for the application of modern synthetic technologies such as flow chemistry and automation. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govnih.govnih.govresearchgate.netacs.org These benefits are particularly relevant for reactions that may be exothermic or require precise control over reaction parameters to minimize side-product formation.
The integration of automation with flow synthesis can lead to the development of self-optimizing systems. Automated platforms can systematically vary reaction parameters such as temperature, residence time, and stoichiometry to rapidly identify the optimal conditions for the synthesis of this compound. This approach not only accelerates the research and development process but also ensures high reproducibility and efficiency. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for this compound
| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Scalability | Often requires re-optimization for different scales. | Linearly scalable by extending reaction time or using larger reactors. nih.gov |
| Safety | Larger volumes of reagents pose higher risks. | Small reaction volumes at any given time minimize hazards. |
| Heat Transfer | Can be inefficient, leading to temperature gradients. | High surface-area-to-volume ratio allows for precise temperature control. researchgate.net |
| Mass Transfer | Mixing can be inconsistent, affecting reaction rates. | Efficient mixing leads to improved reaction kinetics and yields. researchgate.net |
| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control of parameters. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deeper understanding of the synthesis of this compound can be achieved through the use of advanced spectroscopic techniques for in situ reaction monitoring. Process Analytical Technology (PAT) utilizes these techniques to provide real-time insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts. acs.org
In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can monitor the concentration of reactants, intermediates, and the final product by tracking their characteristic vibrational frequencies in real-time. For the synthesis of this compound, one could observe the disappearance of the carbonyl stretch of the starting ester and the appearance of the distinct carbonyl stretches of the β-dicarbonyl product.
Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly useful for monitoring reactions in aqueous or highly polar media, as water is a weak Raman scatterer. nih.govresearchgate.net It can provide detailed information about the molecular structure and bonding as the reaction progresses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR spectroscopy offers a powerful tool for obtaining detailed structural information and quantitative data on the species present in the reaction mixture over time. semanticscholar.orgoxfordsciencetrove.comacs.org This can be invaluable for elucidating the reaction mechanism and identifying any transient intermediates.
The data obtained from these in situ techniques can be used to build kinetic models of the reaction, leading to a more profound understanding and control over the synthesis of this compound.
Deeper Mechanistic Insights through Ultrafast Spectroscopy
To gain an even more fundamental understanding of the reaction dynamics involved in the formation and subsequent reactions of this compound, ultrafast spectroscopic techniques can be employed. These methods operate on the femtosecond to picosecond timescale, allowing for the direct observation of transient states and reaction intermediates. aklectures.com
Transient Absorption Spectroscopy: This "pump-probe" technique uses a laser pulse to initiate a reaction and a second, delayed pulse to probe the absorption of transient species. nih.govorganic-chemistry.org This could be used to study the excited-state dynamics of this compound or to observe the formation and decay of short-lived intermediates in its synthesis or subsequent transformations.
Ultrafast Infrared (IR) Spectroscopy: By using femtosecond IR pulses, it is possible to track the vibrational changes in molecules as a reaction occurs. nih.govnih.govnih.gov This provides a "molecular movie" of the bond-breaking and bond-forming processes, offering unparalleled insight into the reaction mechanism. For instance, the keto-enol tautomerism of this compound could be studied in real-time, providing a deeper understanding of this fundamental process.
These advanced techniques can reveal intricate details about the potential energy surfaces of the reacting molecules and the dynamics of their interconversion, pushing the boundaries of our understanding of chemical reactivity.
Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. acs.org These powerful computational tools can be leveraged in several ways to advance the study of this compound.
Compound Design: AI algorithms can be used to design novel analogs of this compound with tailored properties. By learning from vast datasets of chemical structures and their associated activities, these models can predict which modifications to the parent structure would lead to enhanced biological activity or desired physical properties. nih.govacs.org
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. researchgate.netacs.orgacs.orgacs.org These models analyze the target molecule and suggest a series of reactions to disconnect it into simpler, commercially available starting materials.
Reaction Prediction and Optimization: Machine learning models can predict the outcome of chemical reactions, including the expected yield and potential side products, under different conditions. nih.govnih.govaklectures.comorganic-chemistry.orgnih.gov For the synthesis of this compound, an ML model could be trained on a dataset of similar reactions to predict the optimal catalyst, solvent, and temperature, thereby reducing the need for extensive experimental screening. semanticscholar.orgoxfordsciencetrove.comorganic-chemistry.org
Table 2: Applications of AI/ML in the Study of this compound
| Application Area | AI/ML Approach | Potential Impact |
| Novel Compound Design | Generative models, QSAR modeling | Discovery of new molecules with enhanced properties. acs.org |
| Synthetic Route Planning | Retrosynthesis prediction algorithms | Identification of efficient and cost-effective synthetic pathways. acs.org |
| Reaction Optimization | Predictive models for reaction outcomes | Accelerated optimization of reaction conditions, leading to higher yields and purity. aklectures.com |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The rich functionality of this compound, with its acidic methylene (B1212753) protons and two carbonyl groups, makes it a versatile building block for a wide range of chemical transformations. Future research should focus on exploring novel and unconventional reactivity patterns of this compound.
Catalytic Enantioselective Reactions: The development of catalytic enantioselective reactions involving the α-carbon of this compound would provide access to chiral molecules with high stereocontrol. This could involve reactions such as asymmetric alkylations, aldol (B89426) reactions, or Michael additions. nih.govnih.govacs.org
Photocatalysis: The use of visible light photocatalysis could enable novel transformations of this compound under mild conditions. acs.orgacs.orgmdpi.com For example, photocatalytic methods could be developed for the α-functionalization of the dicarbonyl moiety or for its participation in radical-mediated cyclization reactions.
Unconventional Bond Activations: Research could be directed towards the development of new catalytic systems that can activate and functionalize the C-H bonds of the methoxy (B1213986) group or other positions on the hexane (B92381) backbone, leading to the synthesis of complex and previously inaccessible molecular architectures.
The exploration of these novel reactivity patterns will not only expand the synthetic utility of this compound but also contribute to the broader field of organic synthesis by providing new tools and strategies for molecule construction.
Q & A
Basic: What are the recommended synthetic routes for 6-Methoxyhexane-2,4-dione, and how can purity be optimized?
Methodological Answer:
A common approach involves Claisen-like condensations between methyl methoxyacetate and acetylacetone derivatives under basic conditions (e.g., potassium carbonate in ethanol). Purity optimization requires:
- Reagent stoichiometry control : Maintain a 1:1 molar ratio of reactants to minimize side products like unreacted diketones .
- Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance reaction efficiency .
- Chromatographic purification : Flash chromatography with ethyl acetate/hexane gradients (70:30) resolves residual starting materials and oligomeric byproducts .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify methoxy (-OCH₃) protons at δ 3.2–3.4 ppm and carbonyl (C=O) carbons at δ 195–210 ppm. Splitting patterns distinguish between α/β-diketone environments .
- FT-IR : Confirm diketone C=O stretches at 1700–1750 cm⁻¹ and methoxy C-O stretches at 1100–1250 cm⁻¹ .
- Mass spectrometry (HRMS) : Look for molecular ion peaks at m/z 172.06 (C₈H₁₂O₃) with fragmentation patterns consistent with retro-Diels-Alder cleavage .
Advanced: How can reaction mechanisms for nucleophilic additions to this compound be validated?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated diketone substrates to identify rate-determining steps (e.g., enolate formation vs. nucleophilic attack) .
- Computational modeling : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts transition-state geometries and charge distribution during Michael additions .
- In situ monitoring : Use Raman spectroscopy to track intermediate enolate formation under varying pH (e.g., 8–10) .
Advanced: How should researchers address contradictions in spectral data for derivatives of this compound?
Methodological Answer:
- Crystallographic validation : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) via single-crystal XRD. For example, enol content increases in polar solvents, altering NMR shifts .
- Dynamic NMR (DNMR) : Perform variable-temperature 1H NMR to detect slow-exchange processes (e.g., hindered rotation of methoxy groups) .
- Cross-validation with synthetic analogs : Compare data to structurally related compounds like 5,5-dimethylhexane-2,4-dione (PubChem CID 7307-04-2) to identify systematic errors .
Advanced: What strategies optimize regioselectivity in alkylation reactions of this compound?
Methodological Answer:
- Steric directing groups : Introduce bulky substituents (e.g., tert-butyl) at the γ-position to bias alkylation toward the α-carbon .
- Lewis acid catalysis : Use Mg(OTf)₂ to coordinate the β-diketone, enhancing electrophilicity at the α-position .
- Solvent polarity tuning : Low-polarity solvents (e.g., toluene) favor kinetic control, while high-polarity solvents (e.g., DMF) stabilize charge-separated intermediates .
Advanced: How can computational tools predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize derivatives with binding energies < −8 kcal/mol .
- ADMET profiling : Predict pharmacokinetics with SwissADME; exclude compounds violating Lipinski’s rules (e.g., logP > 5) .
- QSAR models : Train regression models on IC₅₀ data from analogs (e.g., thiazolidinone derivatives) to correlate substituent effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
